molecular formula C11H8N4O2 B1482787 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098136-28-6

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1482787
CAS No.: 2098136-28-6
M. Wt: 228.21 g/mol
InChI Key: PMKSEEDQSLHVOX-UHFFFAOYSA-N
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Description

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-based carboxylic acid featuring a cyano group at the 4-position and a pyridine ring at the 3-position of the pyrazole core. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents: the cyano group enhances electrophilicity, while the pyridine moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-(4-cyano-3-pyridin-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-9-6-15(7-10(16)17)14-11(9)8-2-1-3-13-5-8/h1-3,5-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKSEEDQSLHVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and Substitution

A common approach involves reacting appropriately substituted hydrazines with β-ketoesters or related precursors to form the pyrazole ring. For example, aryl or heteroaryl hydrazines (such as 3-aminopyridinyl hydrazine derivatives) can be condensed with cyano-substituted β-ketoesters to yield 4-cyano-3-(pyridin-3-yl)-1H-pyrazoles.

N-Arylation / N-Alkylation

The pyridin-3-yl substituent at the 3-position of the pyrazole ring can be introduced via N-arylation reactions. Research shows that N-arylation of 4-iodopyrazole derivatives with fluoropyridines or cyclopropylpyridines can be conducted at elevated temperatures (around 180 °C) for extended periods (up to 12 hours), though yields may vary due to side reactions such as reduction of the iodo group.

Hydrolysis and Purification

Following the formation of ester intermediates, hydrolysis is performed to convert esters to the corresponding carboxylic acids. Hydrolysis can be achieved under acidic or basic conditions, often using trifluoroacetic acid or aqueous sodium hydroxide, followed by purification steps such as recrystallization or chromatography to isolate the target acid in high purity.

Representative Synthetic Route Example

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Condensation of 3-aminopyridinyl hydrazine with cyano-substituted β-ketoester Reflux in ethanol or similar solvent 70-80 Formation of 4-cyano-3-(pyridin-3-yl)-1H-pyrazole core
2 N-arylation of 4-iodopyrazole with 3-fluoropyridine Pd-catalyzed coupling, 180 °C, 3-12 h 13-55 Yield depends on reaction time and temperature; longer times lead to side reduction
3 Cyanoacetylation with alkyl cyanoacetate or chloroacetic acid Base (NaOH or triethylamine), aqueous or organic solvent 75-85 Introduction of acetic acid moiety
4 Hydrolysis of ester to acid Acidic hydrolysis (e.g., CF3COOH) or base hydrolysis 85-90 Final conversion to 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Industrial Considerations and Scale-Up

Industrial production methods are less documented but generally follow similar synthetic pathways optimized for scale. Continuous flow reactors and automated systems may be employed to improve yield, reproducibility, and safety. Optimization focuses on minimizing side reactions (e.g., reduction of halogenated intermediates) and maximizing purity through controlled reaction times, temperatures, and reagent stoichiometry.

Research Findings and Optimization Notes

  • The N-arylation step is critical and sensitive to reaction conditions. Longer reaction times at high temperatures can lead to reduced yields due to side reactions, such as the reduction of iodopyrazole intermediates to pyrazole derivatives lacking the iodo substituent.
  • Cyanoacetylation is a reliable method for introducing the acetic acid group, with good yields reported when using alkyl cyanoacetates under basic conditions.
  • Hydrolysis conditions must be carefully controlled to avoid decomposition of the sensitive pyrazole ring and to ensure high purity of the final acid product.
  • The presence of both cyano and pyridinyl groups requires careful handling to avoid side reactions during functional group transformations.

Summary Table of Key Preparation Methods

Preparation Step Typical Reagents Conditions Yield Range Challenges
Pyrazole ring formation β-ketoester + hydrazine derivative Reflux in ethanol or similar 70-80% Regioselectivity control
N-arylation of pyrazole 4-iodopyrazole + fluoropyridine Pd-catalyst, 180 °C, 3-12 h 13-55% Side reduction, long reaction time
Cyanoacetylation Pyrazole + alkyl cyanoacetate or chloroacetic acid Base, aqueous/organic solvent 75-85% Control of reaction pH and temperature
Hydrolysis to acid Ester intermediate + acid/base Acidic or basic hydrolysis 85-90% Avoiding ring degradation

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. 2-(4-Cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported that derivatives of pyrazole compounds can induce apoptosis in cancer cells, suggesting that this compound could be a lead candidate for developing new anticancer agents .

Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Its structure suggests it may inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. This activity is essential for developing new antibiotics amid rising antibiotic resistance .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Pyrazole derivatives have been investigated for their efficacy against agricultural pests, providing a potential avenue for sustainable pest management solutions .

Herbicide Potential
Research into the herbicidal properties of pyrazole compounds suggests that this compound could inhibit the growth of certain weeds, thus contributing to the development of environmentally friendly herbicides .

Material Science

Fluorescent Dyes
The incorporation of this compound into polymer matrices has been explored for creating fluorescent materials. These materials can be used in various applications, including sensors and imaging technologies due to their photostability and brightness .

Case Studies and Research Findings

Study/Research Focus Findings
Anticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 12.5 µM and 15.0 µM respectively .
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines observed in vitro; potential application in chronic inflammatory disease treatment .
Antimicrobial PropertiesEffective against S. aureus and E. coli; promising results in disc diffusion assays .
Agricultural UsePotential as a novel pesticide; effective agai

Mechanism of Action

The mechanism of action of 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s analogs vary in substituents on the pyrazole ring and acetic acid moiety. Key comparisons include:

Table 1: Structural Comparison of Pyrazole Acetic Acid Derivatives
Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Features Reference
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid 4-CN, 3-pyridin-3-yl ~244.21* High polarity, π-π interactions N/A
2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid 4-CN, 3-thiophen-3-yl 233.25 Thiophene’s sulfur atom enhances lipophilicity
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-CF₃ 222.17 Strong electron-withdrawing CF₃ group
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid 4-Cl, 1-CH₃ 174.59 Chloro substituent increases stability
(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetic acid 4-Cl, 3-NO₂ 205.56 Nitro group enhances electrophilicity

*Calculated based on molecular formula C₁₁H₈N₄O₂.

Key Observations:
  • Aromatic Interactions : The pyridine ring in the target compound may favor interactions with biological targets over thiophene () or phenyl groups ().

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Purity Solubility Insights Reference
2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid Not reported ≥95% Likely moderate (thiophene lipophilicity)
2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid (5g) 150–152 Not reported Low aqueous solubility (MIDA-boryl)
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Not reported Not reported High acidity (CF₃ group)
  • Acidity : The trifluoromethyl analog () is expected to have a lower pKa than the target compound due to the stronger electron-withdrawing effect of CF₃ compared to CN.
  • Thermal Stability : MIDA-boryl derivatives () exhibit high melting points (150–250°C), suggesting robust thermal stability .

Biological Activity

Overview

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a pyrazole ring with a cyano group and a pyridine moiety, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions. The molecular formula is C11H8N4O2C_{11}H_{8}N_{4}O_{2} with a molecular weight of 228.20 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, particularly those involved in inflammation, cell proliferation, and microbial growth.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, derivatives based on the 1H-pyrazole scaffold have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Anti-inflammatory Properties : Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, it was found that several compounds exhibited significant cytotoxicity against a panel of cancer cell lines. The presence of the cyano group in this compound was crucial for enhancing its anticancer activity. The compound was effective in inhibiting cell proliferation through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of pyrazole derivatives where this compound was included in a series of synthesized compounds. The results indicated that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use as therapeutic agents in inflammatory diseases .

Data Table: Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μg/mL)References
AnticancerMDA-MB-231 (Breast)34.5
HepG2 (Liver)28.7
Anti-inflammatoryRAW 264.7 Macrophages54.65
Human Fibroblasts57.24

Q & A

Q. What are the common synthetic routes for 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functional group modifications. For example, cyclocondensation of hydrazine derivatives with β-ketonitriles can yield the pyrazole core, while subsequent alkylation or nucleophilic substitution introduces the acetic acid moiety . Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the cyano group. Yields often range from 40–70%, with purity confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., pyridine protons at δ 8.5–9.0 ppm, pyrazole C-3 at ~150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetic acid moiety at m/z ~60).
  • X-ray Crystallography : Resolves bond angles and crystal packing, though challenges arise due to low crystallinity in polar derivatives .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Solubility : Moderately soluble in DMSO (>10 mM) but poorly in water (<1 mM).
  • Stability : Hygroscopic; store desiccated at −20°C to prevent hydrolysis of the cyano group.
  • pKa : Estimated pKa ~4.2 (carboxylic acid) and ~2.1 (pyrazole N-H), affecting ionization in biological assays .

Advanced Research Questions

Q. How do substituents on the pyridine and pyrazole rings modulate biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridine at C-3 : Enhances binding to kinase ATP pockets via π-π stacking.
  • Cyano group at C-4 : Increases electrophilicity, promoting covalent interactions with cysteine residues in targets.
  • Acetic acid moiety : Improves solubility and enables conjugation to drug delivery systems. Substituting pyridine with furan reduces potency by 10-fold, highlighting the role of aromatic nitrogen .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Contradictions may arise from:

  • Tautomerism : Pyrazole rings exhibit annular tautomerism, altering proton environments. Use variable-temperature NMR to identify dominant tautomers .
  • Dynamic effects : Rotameric states of the acetic acid side chain cause splitting. 2D NMR (COSY, NOESY) clarifies through-space correlations .
  • Impurity interference : LC-MS/MS differentiates between isobaric by-products and the target compound .

Q. How can reaction pathways be optimized to reduce by-products during scale-up?

  • DoE (Design of Experiments) : Screen variables (e.g., stoichiometry, solvent ratio) to identify critical parameters. For instance, excess hydrazine (1.5 eq.) suppresses diketone by-products .
  • Flow Chemistry : Continuous synthesis improves heat/mass transfer, reducing decomposition.
  • In-line Analytics : FTIR monitors intermediate formation in real time .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., JAK2). The pyridine ring aligns with the hinge region, while the cyano group targets Cys828 .
  • MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories.
  • QM/MM : Assesses covalent bond formation energetics with cysteine thiols .

Methodological Notes

  • Contradiction Analysis : Always cross-validate spectral data with orthogonal techniques (e.g., XRD for ambiguous NMR assignments) .
  • Synthesis Troubleshooting : If yields drop below 40%, check for moisture-sensitive intermediates or insufficient inert atmosphere .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

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